Cas no 892299-58-0 (8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-ene-2-thione)

8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound featuring a spirocyclic core with a thione functional group. Its unique structure, combining phenyl and ethyl substituents with a 1,4,8-triazaspiro[4.5]decene scaffold, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the thione group enhances its reactivity, particularly in metal coordination and nucleophilic substitution reactions. This compound is of interest in medicinal chemistry due to its potential as a precursor for biologically active molecules, including enzyme inhibitors and receptor modulators. Its stability and well-defined stereochemistry further contribute to its utility in method development and structure-activity relationship studies.
8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-ene-2-thione structure
892299-58-0 structure
Product Name:8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-ene-2-thione
CAS No:892299-58-0
MF:C15H19N3S
MW:273.396461725235
CID:5423183
Update Time:2025-10-22

8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-ene-2-thione Chemical and Physical Properties

Names and Identifiers

    • 8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
    • 8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-ene-2-thione
    • Inchi: 1S/C15H19N3S/c1-2-18-10-8-15(9-11-18)16-13(14(19)17-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,17,19)
    • InChI Key: XUVSZJCPUMXTRJ-UHFFFAOYSA-N
    • SMILES: N1C2(CCN(CC)CC2)N=C(C2=CC=CC=C2)C1=S

8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-ene-2-thione Pricemore >>

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Additional information on 8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-ene-2-thione

Professional Introduction to Compound with CAS No. 892299-58-0 and Product Name: 8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-ene-2-thione

The compound with the CAS number 892299-58-0 and the product name 8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-ene-2-thione represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This spirocyclic triazine derivative has garnered significant attention due to its unique structural features and potential biological activities. The spirocyclic framework, characterized by a nitrogen-rich heterocyclic system, is integrated with a decaline core, which contributes to its distinct stereochemistry and reactivity.

One of the most intriguing aspects of this compound is its 1,4,8-triazaspiro4.5dec-3-ene core. The spirocyclic arrangement introduces a rigid conformation that can influence the molecule's interactions with biological targets. This structural motif has been explored in various pharmaceutical applications, particularly in the development of kinase inhibitors and other enzyme-targeting agents. The presence of multiple nitrogen atoms in the triazine ring enhances the compound's ability to form hydrogen bonds and coordinate with metal ions, which are crucial for its binding affinity to biological receptors.

The 8-ethyl and 3-phenyl substituents further modulate the electronic and steric properties of the molecule. The ethyl group at position 8 introduces a slight electron-donating effect through hyperconjugation, while the phenyl group at position 3 provides additional steric bulk and electronic modulation. These substituents can significantly impact the compound's solubility, metabolic stability, and overall pharmacokinetic profile. In recent years, such structural modifications have been employed to optimize drug-like properties, ensuring better bioavailability and reduced off-target effects.

Recent studies have highlighted the potential of spirocyclic triazines as scaffolds for developing novel therapeutic agents. For instance, researchers have demonstrated that these compounds can exhibit inhibitory activity against various kinases, which are key targets in oncology and inflammatory diseases. The spirocyclic core of 8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-ene-2-thione allows for precise tuning of binding interactions by adjusting substituent patterns and stereochemistry. This flexibility has led to several promising candidates entering preclinical development pipelines.

The thione (-S=) group at position 2 is another critical feature of this compound. Thiones are known for their ability to participate in redox reactions and form disulfide bonds, which are important in cellular signaling pathways. Additionally, thiones can act as Michael acceptors or nucleophiles, expanding the compound's chemical space for further derivatization. This functional group has been exploited in designing molecules with enhanced bioactivity against bacterial infections and oxidative stress-related disorders.

In the context of drug discovery, computational modeling has played a pivotal role in understanding the interactions between 8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-ene-2-thione and biological targets. Molecular docking studies have revealed that this compound can bind effectively to protein pockets involved in disease pathways such as cancer cell proliferation and neurodegeneration. These insights have guided medicinal chemists in designing analogs with improved potency and selectivity.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecular architectures. Key steps include cyclization reactions to form the spirocyclic core followed by functional group interconversions to introduce the ethyl and phenyl substituents. The introduction of the thione group typically involves oxidation or substitution reactions on sulfur-containing precursors.

From a pharmaceutical perspective, one of the most promising applications of this compound lies in its potential as an antiviral agent. The unique structural features of spirocyclic triazines have been shown to disrupt viral replication cycles by inhibiting key enzymes or interfering with host-virus interactions. Preliminary studies suggest that derivatives of 8-ethyl-3-phenyl-1,4,8-triazaspiro4.5dec-3-enethione exhibit inhibitory activity against several RNA viruses without significant toxicity to host cells.

The role of nitrogen-rich heterocycles in medicinal chemistry cannot be overstated. Triazines are particularly versatile due to their ability to adopt multiple tautomeric forms, each with distinct reactivity and biological activity. This property has been leveraged in designing molecules that can selectively target specific enzymes or receptors within complex biological systems.

As research continues to uncover new therapeutic applications for spirocyclic triazines like 8ethyl3phenyl14triazaspiro45dec3ene2thione, it is likely that this class of compounds will emerge as a cornerstone in drug discovery efforts targeting chronic diseases such as cancer and neurodegenerative disorders.

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